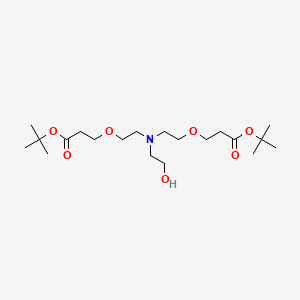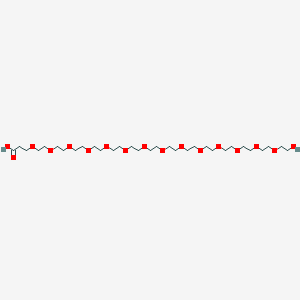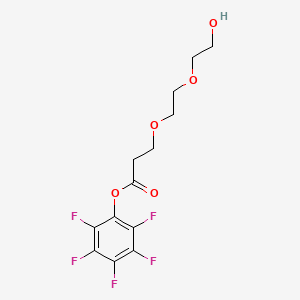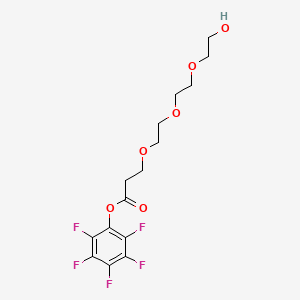
Ikarugamycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ikarugamycin is a polyketide macrolactam containing a tetramic acid (pyrrolidine-2,4-dione) ring system . It is isolated from Streptomyces as an antibiotic with antiprotozoal and cytotoxic activities . It has a role as an antimicrobial agent, an antiprotozoal drug, an antineoplastic agent, an apoptosis inducer, and a bacterial metabolite .
Synthesis Analysis
The enzymatic total synthesis of Ikarugamycin has been achieved using an iterative PKS/NRPS machinery and two reductases . This process allowed the construction of 15 carbon-carbon and 2 carbon-nitrogen bonds in a biocatalytic one-pot reaction .Molecular Structure Analysis
Ikarugamycin has a molecular formula of C29H38N2O4 . The use of an iterative PKS/NRPS machinery and two reductases has allowed the construction of 15 carbon-carbon and 2 carbon-nitrogen bonds in a biocatalytic one-pot reaction .Chemical Reactions Analysis
Ikarugamycin has been reported to have a variety of functions, such as inhibition of clathrin-mediated endocytosis (CME), anti-tumor effects, and regulation of the immune system . The enzymatic total synthesis of Ikarugamycin has been achieved using an iterative PKS/NRPS machinery and two reductases .Physical And Chemical Properties Analysis
Ikarugamycin has a molecular formula of C29H38N2O4 and a molecular weight of 478.6 g/mol .Applications De Recherche Scientifique
Propriétés antifongiques et antibactériennes
L'ikaru-gamycine et ses dérivés ont montré des propriétés antifongiques et antibactériennes significatives {svg_1}. Dans une étude, trois nouveaux macro-lactames d'acide tétra-mique polycyclique, structurel-lement liés à l'ikaru-gamycine, ont été isolés de la souche Streptomyces zhaozhouensis. Ces composés ont montré une activité antifongique contre Aspergillus fumigatus, Candida albicans et une activité antibactérienne contre Staphylococcus aureus résistant à la méthicilline (MRSA) {svg_2}.
Traitement des infections intracellulaires à Staphylococcus aureus
L'ikaru-gamycine a démontré un potentiel en tant que traitement pour les infections intracellulaires à Staphylococcus aureus {svg_3}. Dans une étude, l'ikaru-gamycine a montré une activité de destruction intracellulaire contre S. aureus dans les cellules épithéliales mammaires bovines. Cela suggère que l'ikaru-gamycine pourrait être un nouvel antimicrobien pour le traitement de la mammite à S. aureus {svg_4}.
Effets anticancéreux
L'ikaru-gamycine a montré des effets anticancéreux potentiels {svg_5}. Dans une étude, l'ikaru-gamycine n'a pas montré d'effets cytotoxiques sur les BMDC ou les de-iniDC, et ses effets n'ont pas été inhibés (et plutôt améliorés) par la polymyxine B {svg_6}.
Inhibition de l'endocytose médiée par la clathrine
L'ikaru-gamycine a été caractérisée comme un inhibiteur de l'endocytose médiée par la clathrine {svg_7}. Ce processus est crucial pour l'internalisation de nombreuses protéines et lipides à la membrane plasmique, et son inhibition pourrait avoir des implications significatives dans l'étude des processus cellulaires.
Mécanisme D'action
Target of Action
Ikarugamycin primarily targets Hexokinase 2 (HK2) , a key enzyme in the glycolysis pathway . It also inhibits clathrin-mediated endocytosis (CME) , a major pathway for the internalization of specific cargo molecules in mammalian cells .
Mode of Action
Ikarugamycin interacts with its targets and induces significant changes in their function. It acts on dendritic cells (DCs) to inhibit Hexokinase 2, thereby stimulating their antigen-presenting potential . In terms of CME, Ikarugamycin has been shown to acutely inhibit this process in a variety of cell lines .
Biochemical Pathways
The inhibition of Hexokinase 2 by Ikarugamycin significantly affects the glycolysis pathway . This results in a significant drop in glucose-6-phosphate and a slight increase in intracellular glucose level . The inhibition of CME affects the internalization of specific cargo molecules, including transmembrane proteins and their ligands, which are involved in a wide range of physiological processes .
Pharmacokinetics
It’s known that the compound’s effects on cme are reversible , suggesting that it may be metabolized and eliminated from the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ikarugamycin and their impact on its bioavailability.
Result of Action
The inhibition of Hexokinase 2 by Ikarugamycin stimulates the antigen-presenting potential of DCs . This can have significant effects on immune responses. The inhibition of CME can affect a variety of physiological processes, depending on the specific cargo molecules that are prevented from being internalized .
Action Environment
The action, efficacy, and stability of Ikarugamycin can be influenced by various environmental factors. For example, the compound’s ability to inhibit CME can be affected by the presence of other molecules that interact with the same pathway . Additionally, the compound’s effects on the glycolysis pathway and immune responses could potentially be influenced by factors such as nutrient availability and the presence of other immune cells . .
Safety and Hazards
Ikarugamycin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ikarugamycin involves a convergent strategy, where two key fragments are synthesized separately and then coupled together. The first fragment is a pyrrole-containing unit, while the second fragment is a polyketide-derived unit. The final step involves the formation of a lactam ring.", "Starting Materials": [ "L-tyrosine", "L-proline", "2-methyl-3-butyn-2-ol", "Malonic acid", "Ethyl acetoacetate", "Benzyl bromide", "4-penten-2-one", "Ethyl 2-bromoacetate", "3-methyl-2-butanone", "2-bromo-3-methylbut-2-ene", "Tetrahydrofuran", "Dichloromethane", "Diethyl ether", "Methanol", "Ethanol", "Sodium hydroxide", "Sodium hydride", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Acetic anhydride" ], "Reaction": [ "Synthesis of the pyrrole-containing fragment:", "- L-tyrosine is protected as the tert-butyloxycarbonyl (Boc) derivative.", "- The Boc-protected tyrosine is converted to the corresponding methyl ester by treatment with methanol and sodium hydroxide.", "- The methyl ester is then converted to the corresponding Weinreb amide by treatment with ethyl chloroformate and triethylamine.", "- The Weinreb amide is then reacted with the alkyne 2-methyl-3-butyn-2-ol to give the pyrrole-containing unit.", "Synthesis of the polyketide-derived fragment:", "- Malonic acid is converted to the corresponding diethyl ester by treatment with ethanol and sodium hydroxide.", "- The diethyl ester is then reacted with ethyl acetoacetate and benzyl bromide to give the benzyl ester derivative.", "- The benzyl ester derivative is then subjected to a Claisen condensation with 4-penten-2-one to give the polyketide-derived unit.", "Coupling of the two fragments:", "- The pyrrole-containing unit and the polyketide-derived unit are coupled together by treatment with ethyl 2-bromoacetate, sodium hydride, and tetrahydrofuran to give an intermediate.", "- The intermediate is then subjected to a Dieckmann cyclization to form the lactam ring.", "Final steps:", "- The lactam ring is deprotected by treatment with sodium hydroxide and methanol.", "- The resulting carboxylic acid is converted to the corresponding acid chloride by treatment with thionyl chloride.", "- The acid chloride is then reacted with the enol ether derived from 3-methyl-2-butanone and 2-bromo-3-methylbut-2-ene to give the final product, Ikarugamycin." ] } | |
Numéro CAS |
36531-78-9 |
Formule moléculaire |
C29H38N2O4 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
Clé InChI |
GHXZHWYUSAWISC-MCWNPEBCSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |
SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
SMILES canonique |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)


